Welcome to the BenchChem Online Store!
molecular formula C15H31BrO2 B8635309 11-Bromo-1,1-diethoxyundecane CAS No. 816467-98-8

11-Bromo-1,1-diethoxyundecane

Cat. No. B8635309
M. Wt: 323.31 g/mol
InChI Key: MZXFDYQAESWWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07575788B2

Procedure details

In a 250 ml round bottomed flask, 12.5 g of 11-bromoundecanol was dissolved in 50 ml of dichloromethane. A slurry of 16.2 g pyridiniumchlorochromate (PCC) in 100 ml of dichloromethane was added. The mixture was stirred at room temperature for 2 hours and then poured into 300 ml of diethylether. A brown solid was filtered off and the liquid phase was passed through a short column of silica gel using diethylether as eluent. The organic solvent was evaporated under reduced pressure and the residue was dissolved in absolute ethanol (EtOH) and anhydrous calcium chloride was added together with a small amount of p-toluene sulphonic acid (not shown in Scheme IV). This reaction mixture was left at room temperature over night. The solvent was removed under vacuum and the residue was taken up in diethyl ether and washed with saturated sodium bicarbonate solution. The organic layer was dried over magnesium sulphate, filtered, and evaporated until no more solvent came off. The residue was dissolved in 15 ml of ethyl acetate/petroleum ether 1:4 mixture (v/v) and purified using column chromatography with said solvent mixture as eluent. 9.5 g of 11-bromoundecanal diethyl acetal was isolated. The 1H-NMP spectrum of the compound was found to be in accordance with the structure in Scheme IV.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=[CH:8][CH:7]=1.[CH2:12]([O:14]CC)[CH3:13].[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][OH:29]>ClCCl>[CH2:7]([O:29][CH:28]([O:14][CH2:12][CH3:13])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][Br:17])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
BrCCCCCCCCCCCO
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A brown solid was filtered off
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in absolute ethanol (EtOH)
ADDITION
Type
ADDITION
Details
anhydrous calcium chloride was added together with a small amount of p-toluene sulphonic acid (not
WAIT
Type
WAIT
Details
This reaction mixture was left at room temperature over night
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated until no more solvent
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 15 ml of ethyl acetate/petroleum ether 1:4 mixture (v/v)
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CCCCCCCCCCBr)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.